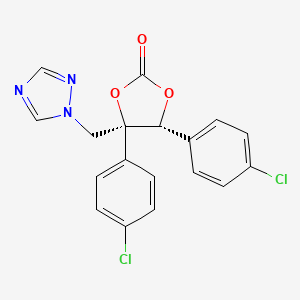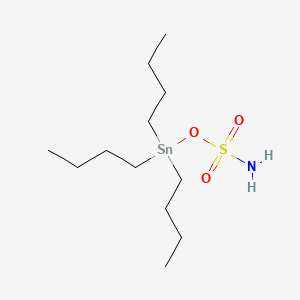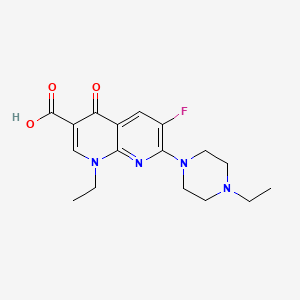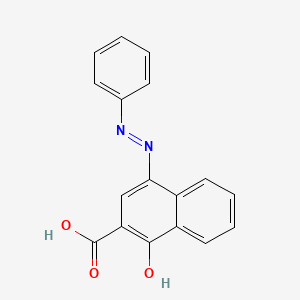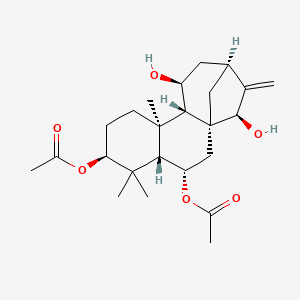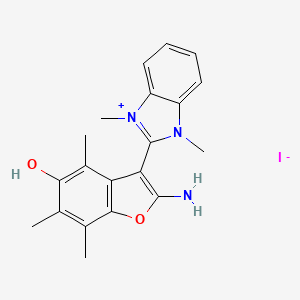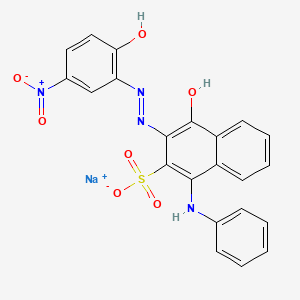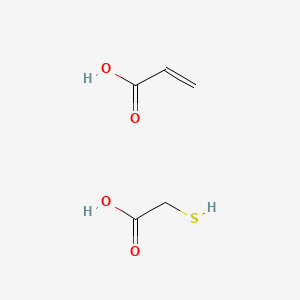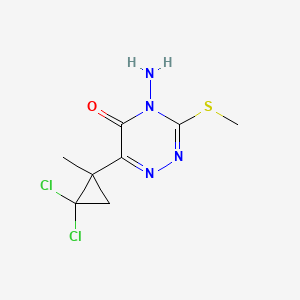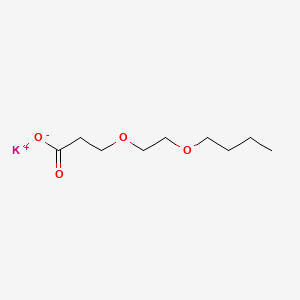
4-Fluoro-N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with fluorine, hydroxy, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of a suitable boronic acid with an ortho-substituted phenol under acidic conditions.
Introduction of the Fluorine and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and trifluoromethyl iodide (CF3I) for trifluoromethylation.
Amidation Reaction: The final step involves the formation of the benzamide linkage through the reaction of the substituted benzoxaborole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the benzoxaborole moiety can undergo oxidation to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 4-Fluoro-N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
4-Fluoro-N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide: Lacks the trifluoromethyl group.
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide: Lacks the fluorine substitution.
4-Fluoro-2-(trifluoromethyl)benzamide: Lacks the benzoxaborole moiety.
Uniqueness
The presence of both fluorine and trifluoromethyl groups, along with the benzoxaborole moiety, makes 4-Fluoro-N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide unique. These functional groups can impart distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
属性
CAS 编号 |
1222509-12-7 |
|---|---|
分子式 |
C15H10BF4NO3 |
分子量 |
339.05 g/mol |
IUPAC 名称 |
4-fluoro-N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H10BF4NO3/c17-9-2-4-11(12(5-9)15(18,19)20)14(22)21-10-3-1-8-7-24-16(23)13(8)6-10/h1-6,23H,7H2,(H,21,22) |
InChI 键 |
PDLGXLSORGREBI-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


